Cas no 898782-79-1 (3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone)

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is a specialized benzophenone derivative featuring a thiomorpholine moiety at the 4'-position and dimethyl substitutions at the 3- and 4-positions of the phenyl ring. This structural configuration enhances its utility as a photoinitiator or intermediate in organic synthesis, particularly in UV-curable coatings and adhesives. The thiomorpholine group contributes to improved solubility and reactivity, while the dimethyl substitutions may influence steric and electronic properties, optimizing performance in polymerization processes. Its stability under UV exposure and efficient radical generation make it suitable for applications requiring precise control over curing kinetics. The compound is typically handled under controlled conditions due to its photoreactive nature.
3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone structure
898782-79-1 structure
Product Name:3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
CAS No:898782-79-1
MF:C20H23NOS
MW:325.467724084854
MDL:MFCD03841747
CID:878081
PubChem ID:24724522
Update Time:2025-10-31

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • 3,4-DIMETHYL-4'-THIOMORPHOLINOMETHYL BENZOPHENONE
    • MFCD03841747
    • A915899
    • 898782-79-1
    • AKOS016020209
    • DTXSID20642921
    • 3,4-DIMETHYL-4'-THIOMORPHOLINOMETHYLBENZOPHENONE
    • (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
    • MDL: MFCD03841747
    • Inchi: 1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
    • InChI Key: PVUVKFSZHUMBIJ-UHFFFAOYSA-N
    • SMILES: S1CCN(CC2C=CC(C(C3=CC=C(C)C(C)=C3)=O)=CC=2)CC1

Computed Properties

  • Exact Mass: 325.15000
  • Monoisotopic Mass: 325.15003553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • PSA: 45.61000
  • LogP: 4.02110

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898782-79-1)3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
Order Number:A915899
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:57
Price ($):393.0
Email:sales@amadischem.com

Additional information on 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone

Introduction to 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) in Modern Chemical Research

The compound 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique molecular structure, featuring a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups, positions it as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging applications in cutting-edge research.

At the heart of understanding 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone lies its molecular architecture. The benzophenone moiety, characterized by its aromatic system and conjugated double bonds, is well-documented for its role in photochemical reactions and as a scaffold for drug development. The introduction of dimethyl groups at the 3 and 4 positions enhances steric hindrance and influences electronic distribution, while the thiomorpholinomethyl side chain adds a layer of complexity that can modulate reactivity and binding interactions. This structural diversity makes the compound a promising candidate for exploring novel chemical functionalities.

In recent years, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone has garnered attention in the field of photopharmacology, where light-responsive drugs are designed to activate or deactivate therapeutic effects upon irradiation. The compound's ability to absorb specific wavelengths of light allows for precise control over its reactivity, opening doors to applications in targeted drug delivery systems. Researchers have leveraged its photochemical properties to develop innovative approaches for treating neurological disorders, where localized drug release is critical. The benzophenone core's photophysical characteristics, such as fluorescence and phosphorescence emissions, further enhance its utility in bioimaging and diagnostic tools.

Synthetically, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is synthesized through multi-step organic transformations that require careful selection of reagents and reaction conditions. One common approach involves the condensation of thiomorpholine with appropriately substituted benzophenones under controlled conditions. The dimethyl substitution pattern is typically introduced early in the synthesis to prevent unwanted side reactions. Advances in catalytic methods have streamlined these processes, improving yield and purity while reducing environmental impact. These synthetic advancements are crucial for scaling up production and making the compound more accessible for industrial applications.

The pharmaceutical potential of 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone extends beyond photopharmacology. Its structural motif is reminiscent of bioactive natural products, suggesting that derivatives of this compound may exhibit similar pharmacological effects. Preliminary studies have explored its interactions with biological targets such as enzymes and receptors, revealing promising activity in areas like anti-inflammatory and antimicrobial research. The thiomorpholinomethyl group, in particular, has been shown to enhance binding affinity and selectivity in certain drug candidates. As computational chemistry techniques evolve, virtual screening methods are being employed to identify optimal derivatives with enhanced therapeutic profiles.

From an industrial perspective, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone finds utility in material science applications where its photochemical properties contribute to the development of advanced polymers and coatings. These materials can exhibit light-induced changes in mechanical or electrical properties, making them suitable for smart devices and sensors. Additionally, the compound's stability under various conditions ensures its reliability in commercial products exposed to harsh environments. As industries increasingly demand sustainable solutions, compounds like this one offer a greener alternative by enabling efficient energy conversion processes through photoreactions.

The future direction of research on 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is poised to expand into interdisciplinary domains where chemistry meets biology and engineering. Collaborative efforts between academia and industry are essential for unlocking its full potential across multiple sectors. By integrating insights from synthetic chemistry with cutting-edge technologies such as machine learning-assisted drug design, 3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone could pave the way for breakthroughs that address some of today's most pressing challenges in medicine and technology.

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Amadis Chemical Company Limited
(CAS:898782-79-1)3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
A915899
Purity:99%
Quantity:1g
Price ($):393.0
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